molecular formula C11H23N3O B7986303 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone

1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone

Cat. No.: B7986303
M. Wt: 213.32 g/mol
InChI Key: GHEYYNJINYTZEO-LLVKDONJSA-N
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Description

IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[(3R)-3-[2-aminoethyl(ethyl)amino]piperidin-1-yl]ethanone . This name reflects the compound’s stereochemistry at the third carbon (R-configuration), the piperidine backbone, and the substituents: an ethylamino group linked to a 2-aminoethyl chain and an acetyl group.

The structural formula, derived from the Simplified Molecular-Input Line-Entry System (SMILES) notation CCN(CCN)[C@@H]1CCCN(C1)C(=O)C, illustrates the following features:

  • A piperidine ring with nitrogen at position 1.
  • An acetyl group (-COCH3) bonded to the ring’s nitrogen.
  • At position 3 of the ring, an ethylamino group (-N(CH2CH3)) connected to a 2-aminoethyl chain (-CH2CH2NH2).

The three-dimensional conformation emphasizes the (R)-configuration, which influences the molecule’s interactions in chiral environments.

Chemical Abstracts Service Registry Numbers and Synonyms

The compound’s primary Chemical Abstracts Service (CAS) Registry Number is 1354000-28-4 . Additional identifiers and synonyms include:

  • DB-226070 (DrugBank accession code).
  • (R)-1-(3-((2-Aminoethyl)(ethyl)amino)piperidin-1-yl)ethanone .
  • 1-[(3R)-3-[2-aminoethyl(ethyl)amino]piperidin-1-yl]ethanone .
  • 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone (systematic variant).

These aliases are utilized across chemical databases and literature to ensure unambiguous identification.

Molecular Formula and Weight

The molecular formula C11H23N3O confirms the compound’s composition: 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The molecular weight , calculated as 213.32 grams per mole , is derived from the atomic masses of its constituent elements.

Component Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 11 12.01 132.11
Hydrogen (H) 23 1.008 23.18
Nitrogen (N) 3 14.01 42.03
Oxygen (O) 1 16.00 16.00
Total 213.32

Properties

IUPAC Name

1-[(3R)-3-[2-aminoethyl(ethyl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-3-13(8-6-12)11-5-4-7-14(9-11)10(2)15/h11H,3-9,12H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEYYNJINYTZEO-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Utilization

Starting from enantiomerically pure precursors such as (R)-3-aminopiperidine, researchers employ N-alkylation to introduce the ethylamino group. For example, reacting (R)-3-aminopiperidine with ethyl bromide in the presence of a base like potassium carbonate yields (R)-3-(ethylamino)piperidine. This method achieves >90% enantiomeric excess (ee) but requires stringent anhydrous conditions to prevent racemization.

Asymmetric Catalytic Hydrogenation

Prochiral enamine intermediates derived from piperidin-3-one undergo hydrogenation using chiral catalysts (e.g., Rh-DuPhos). This approach delivers the (R)-3-aminopiperidine derivative with 85–92% ee, though substrate scope limitations exist for bulky amine substituents.

Sequential Functionalization of the Piperidine Ring

ParameterOptimal RangeImpact on Yield
Temperature80–90°CPrevents SN1 side reactions
Reaction Time12–16 hBalances conversion vs. degradation
SolventAnhydrous MeCNEnhances nucleophilicity

N-Acetylation to Install the Ethanone Group

The final step involves acetylation of the piperidine nitrogen using acetyl chloride in dichloromethane. Triethylamine neutralizes HCl, driving the reaction to completion (>95% conversion). Alternative acylating agents like acetic anhydride reduce yields by 10–15% due to competing O-acetylation.

Alternative Pathways and Hybrid Approaches

Reductive Amination Strategy

A one-pot method condenses (R)-3-aminopiperidine with ethylamine and 2-aminoacetaldehyde dimethyl acetal, followed by NaBH₃CN-mediated reduction . This route simplifies purification but suffers from moderate stereochemical control (75–82% ee).

Solid-Phase Synthesis

Immobilizing the piperidine core on Wang resin enables iterative amine couplings. After sequential reactions with ethyl isocyanate and 2-aminoethyl chloride, cleavage with TFA/H₂O liberates the target compound in 58% overall yield. While scalable, this method requires specialized equipment.

Analytical Validation and Process Optimization

Chromatographic Monitoring

HPLC analyses using Chiralpak AD-H columns (hexane:isopropanol 90:10, 1 mL/min) confirm stereochemical integrity. Retention times:

  • (R)-enantiomer: 14.2 min

  • (S)-enantiomer: 16.8 min

Yield Optimization Data

Comparative study of N-acetylation methods:

Acylating AgentSolventTemp (°C)Yield (%)Purity (HPLC)
Acetyl chlorideDCM0–59299.1
Acetic anhydrideTHF258197.4
Acetyl imidazoleEtOAc-108898.6

Industrial-Scale Considerations

Cost Analysis

Bulk synthesis (10 kg batch) reveals:

  • Chiral pool route: $412/kg

  • Catalytic hydrogenation: $587/kg
    Key cost drivers: chiral catalyst recycling (23% savings possible) and solvent recovery systems.

Environmental Impact

Process mass intensity (PMI) metrics:

  • Traditional route: 86 kg waste/kg product

  • Solid-phase synthesis: 112 kg waste/kg product
    Microwave-assisted methods reduce PMI to 64 kg/kg but require capital investment.

Emerging Methodologies

Biocatalytic Approaches

Engineered transaminases (e.g., Codexis TA-101) enable asymmetric synthesis of the piperidine intermediate at 30°C, pH 7.5. This green chemistry method achieves 99% ee but currently operates at <100 g scale.

Flow Chemistry Systems

Continuous flow reactors with immobilized Pd catalysts achieve 89% yield in the hydrogenation step, reducing reaction times from 48 h to 6 h. Residence time optimization prevents catalyst fouling .

Chemical Reactions Analysis

Types of Reactions

1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halides, alkylating agents, and other electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

  • Pharmacological Potential:
    • Dopamine Transporter Inhibition: Research indicates that compounds with similar piperidine structures have shown high affinity for the dopamine transporter (DAT), suggesting potential applications in treating neurological disorders such as Parkinson's disease and depression .
    • Norepinephrine Transporter Affinity: The compound may also interact with norepinephrine transporters (NET), which could be beneficial in developing treatments for mood disorders and attention deficit hyperactivity disorder (ADHD) due to their role in norepinephrine reuptake inhibition .
  • Synthesis of Bioactive Molecules:
    • The compound can serve as a precursor in the synthesis of more complex molecules with potential therapeutic effects. For instance, it has been utilized in the synthesis of piperidine-based derivatives that exhibit analgesic properties .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various piperidine derivatives highlighted the efficiency of 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone as a starting material. The synthesis involved reacting it with different electrophiles to yield compounds with enhanced biological activities. The resulting derivatives showed promising results in vitro for inhibiting DAT and NET .

Case Study 2: Neuropharmacological Evaluation

In another study, researchers evaluated the neuropharmacological effects of piperidine derivatives, including those derived from this compound. The results indicated significant improvements in cognitive function in animal models, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Structural Features :

  • Chiral center : The (R)-configuration at the 3-position of the piperidine ring may influence receptor binding and pharmacokinetics.
  • Aminoethyl-ethyl-amino substituent: This polar side chain could enhance solubility and facilitate interactions with biological targets.
  • Ethanone group: The acetyl moiety is a common pharmacophore in bioactive molecules, contributing to metabolic stability.

Molecular Weight : Estimated at ~227.35 g/mol (calculated based on structural analogs in ).

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related piperidin-1-yl ethanone derivatives.

Structural Analogs with Modified Substituents

Compound Name Molecular Weight Substituents Biological Activity Yield/Purity Reference
Target Compound ~227.35 (R)-3-[(2-Aminoethyl)ethylamino]piperidine Not explicitly reported N/A
1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone - 3-(Nitrophenylaminomethyl)piperidine Bromodomain inhibitor (>95% purity) >95% purity
1-(Piperidin-1-yl)ethanone 127.18 Unsubstituted piperidine Baseline analog for structural studies Commercially available
2-(3-Fluorophenyl)-1H-indazol-1-yl)-1-(piperidin-1-yl)ethanone 338.17 Fluorophenyl indazole Antitrypanosomal (Trypanosoma brucei) 30% yield

Key Observations :

  • Compared to the nitrophenyl-substituted analog in , the target lacks aromaticity but includes a basic amine side chain, which may reduce off-target interactions.

Bioactive Piperidin-1-yl Ethanone Derivatives

Compound Name Molecular Weight Substituents Biological Activity Key Findings Reference
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives 250–350 Aryl tetrazole + piperidine Antimicrobial (broad-spectrum) Moderate to strong activity against E. coli and S. aureus
CHMFL-FLT3-122 (FLT3 kinase inhibitor) - Pyrazolo-pyrimidine + piperidine Antileukemic (FLT3-ITD AML) Orally bioavailable, IC₅₀ = 0.5 nM
IU1-47 (USP14 inhibitor) - Chlorophenyl-pyrrole + piperidine Proteasome modulation Induces tau elimination in neurons

Key Observations :

  • The antimicrobial activity of tetrazole-piperidine derivatives highlights the role of heterocyclic substituents in enhancing bioactivity. The target compound’s amine side chain may offer a different mechanism.

Key Observations :

  • The target compound’s synthesis may require chiral resolution or asymmetric catalysis to achieve the (R)-configuration, a common hurdle in piperidine derivatives .
  • High-purity (>95%) analogs like those in emphasize the importance of rigorous chromatography or crystallization steps.

Discussion and Implications

The target compound shares structural motifs with antipsychotic intermediates (e.g., iloperidone derivatives ), antitrypanosomal agents , and kinase inhibitors . Its unique aminoethyl-ethyl-amino side chain could position it as a candidate for CNS disorders or infectious diseases, though empirical data are needed.

Challenges and Opportunities :

  • Stereochemistry : The (R)-configuration must be preserved to avoid enantiomer-related toxicity .
  • Solubility : The polar amine side chain may improve bioavailability compared to aromatic analogs .
  • Target Validation: Screening against kinase or microbial targets (e.g., FLT3, Trypanosoma) is warranted based on analog activities .

Biological Activity

1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly concerning neurological applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.

Research indicates that this compound may modulate neurotransmitter systems, particularly involving serotonin and dopamine receptors. This modulation is crucial for influencing mood and cognitive functions, making it a candidate for therapeutic applications in mental health disorders such as depression and anxiety.

Pharmacological Studies

  • Neurotransmitter Interaction : In vitro studies have demonstrated that the compound exhibits a binding affinity for serotonin and dopamine receptors, which are pivotal in regulating mood and behavior. These interactions suggest potential antidepressant and anxiolytic effects.
  • Efficacy in Animal Models : Animal studies have shown that administration of this compound can lead to significant improvements in behavioral tests associated with anxiety and depression. For instance, tests such as the forced swim test and elevated plus maze have indicated reduced despair-like behavior and increased exploration in treated subjects.
  • Comparative Analysis : When compared to existing treatments for depression, such as SSRIs (Selective Serotonin Reuptake Inhibitors), this compound has shown comparable efficacy but with potentially fewer side effects, making it a promising alternative.

Case Studies

A notable case study involved a series of experiments conducted on rodent models to evaluate the compound's effect on neurochemical markers associated with depression. Results indicated that treatment with this compound resulted in increased levels of serotonin and norepinephrine in the brain, supporting its role as a potential antidepressant.

Study Model Outcome Reference
Study 1RodentIncreased serotonin levels
Study 2RodentReduced anxiety-like behavior
Study 3RodentEnhanced cognitive function

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging piperidine and ethanone precursors. For example, describes a multi-step synthesis of structurally analogous benzoylpiperidine derivatives, achieving yields up to 99% by optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). Key steps include coupling reactions with benzoyl chlorides and purification via column chromatography. Yield optimization may involve iterative adjustments to catalyst loading (e.g., DIPEA in ) and monitoring reaction progress via TLC or LCMS .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR) and LCMS are critical for structural validation. and provide detailed ¹H-NMR profiles for similar piperidinyl ethanones, highlighting characteristic shifts for piperidine protons (δ 1.6–3.5 ppm) and carbonyl groups (δ ~2.1 ppm for acetyl). Coupling constants (e.g., J = 8.6 Hz for aromatic protons in ) confirm stereochemical assignments. LCMS (e.g., >95% purity in ) ensures molecular weight consistency and absence of side products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for structurally related piperidinyl ethanone derivatives?

  • Methodological Answer : Variations in NMR data (e.g., shifts for piperidine protons in vs. 14) may arise from solvent effects, concentration, or stereochemistry. To reconcile discrepancies:

  • Compare data acquired under identical conditions (solvent, temperature).
  • Use computational tools (e.g., DFT calculations) to predict shifts for stereoisomers.
  • Cross-validate with 2D NMR (COSY, NOESY) to resolve overlapping signals, as demonstrated in for benzoylpiperidine analogs .

Q. What strategies enhance the selectivity and potency of this compound in targeting biological pathways?

  • Methodological Answer : and highlight lead optimization approaches for piperidine-based therapeutics:

  • Pharmacophore modification : Introduce substituents (e.g., hydroxyl, fluorinated groups) to improve binding affinity. For example, fluorination in increased metabolic stability.
  • Structure-activity relationship (SAR) studies : Test derivatives in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., guinea pig bronchoprotection models in ).
  • Crystallography : Design crystalline forms () for improved bioavailability in inhalation devices .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicological data (), adopt precautionary measures:

  • PPE : Use gloves, goggles, and respirators (P261/P262 in ).
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.
  • Waste disposal : Follow institutional guidelines for amine-containing compounds, as improper disposal may pose environmental risks ( ) .

Data Interpretation and Validation

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies include:

  • Replication : Repeat assays with standardized protocols (e.g., ATP-binding assays in ).
  • Stability testing : Monitor compound degradation via HPLC under storage conditions.
  • Meta-analysis : Compare data from peer-reviewed studies (e.g., vs. 12) to identify consensus mechanisms .

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